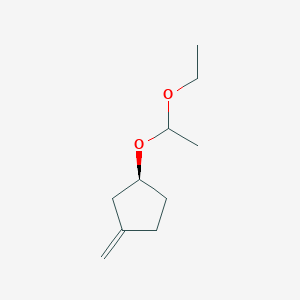
(1S)-1-(1-ethoxyethoxy)-3-methylidenecyclopentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-(1-ethoxyethoxy)-3-methylidenecyclopentane is an organic compound with a unique structure that includes a cyclopentane ring substituted with an ethoxyethoxy group and a methylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(1-ethoxyethoxy)-3-methylidenecyclopentane typically involves the reaction of cyclopentane derivatives with ethoxyethanol under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the ethoxyethoxy group. The methylidene group can be introduced through various alkylation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(1-ethoxyethoxy)-3-methylidenecyclopentane can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of saturated derivatives.
Substitution: The ethoxyethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
(1S)-1-(1-ethoxyethoxy)-3-methylidenecyclopentane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (1S)-1-(1-ethoxyethoxy)-3-methylidenecyclopentane exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(1S)-1-(1-ethoxyethoxy)-3-iodopropane: This compound has a similar structure but includes an iodine atom.
(1S)-1-(1-ethoxyethoxy)butane: This compound has a similar ethoxyethoxy group but a different carbon backbone.
Uniqueness
(1S)-1-(1-ethoxyethoxy)-3-methylidenecyclopentane is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and physical properties. This uniqueness makes it valuable for various specialized applications in research and industry.
Properties
CAS No. |
554427-57-5 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
(1S)-1-(1-ethoxyethoxy)-3-methylidenecyclopentane |
InChI |
InChI=1S/C10H18O2/c1-4-11-9(3)12-10-6-5-8(2)7-10/h9-10H,2,4-7H2,1,3H3/t9?,10-/m0/s1 |
InChI Key |
GQNNJRSHTZJODD-AXDSSHIGSA-N |
Isomeric SMILES |
CCOC(C)O[C@H]1CCC(=C)C1 |
Canonical SMILES |
CCOC(C)OC1CCC(=C)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


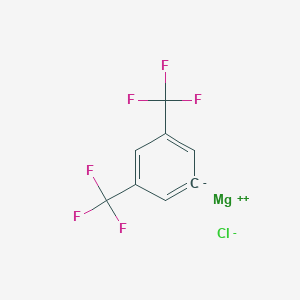
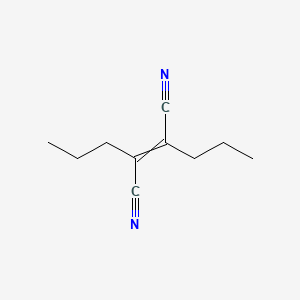
![3-Amino-N-[(1S,2R,4R)-7-azabicyclo[2.2.1]hept-2-yl]-4-hydroxybenzamide](/img/structure/B14234861.png)
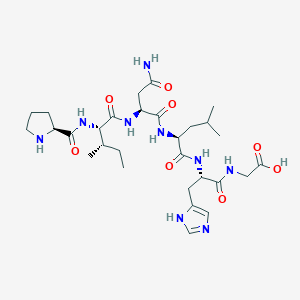
![3-[2-(2-Methoxyphenyl)ethyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B14234874.png)
![Benzo[b]thiophene, 3-bromo-2-(1,1-dimethylethyl)-](/img/structure/B14234886.png)
![2,4-Methano-1h-furo[3,4-b]pyrrole](/img/structure/B14234891.png)
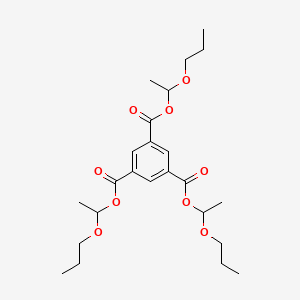
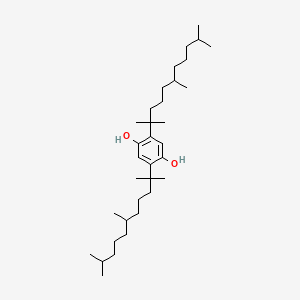
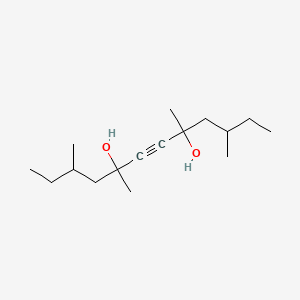

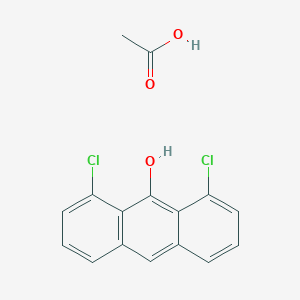
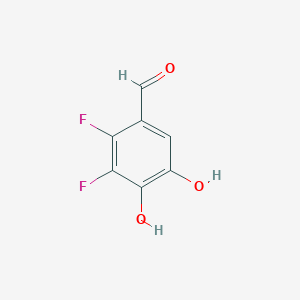
![1-(2-amino-4H-[1,3]thiazolo[5,4-b]indol-4-yl)ethanone](/img/structure/B14234932.png)
